(E)-5-(2,6,6-TRIMETHYL-1-CYCLOHEXEN-1-YL)-PENT-4-EN-2-YNENITRILE
Overview
Description
(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile is an organic compound characterized by its unique structure, which includes a cyclohexene ring with three methyl groups and a nitrile group attached to a penten-ynen chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring with three methyl groups can be synthesized through a Diels-Alder reaction between isoprene and a suitable dienophile.
Introduction of the Penten-ynen Chain: The penten-ynen chain can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst.
Addition of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as sodium cyanide.
Industrial Production Methods: Industrial production of (E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring and the alkyne group, leading to the formation of epoxides and diketones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides, diketones, and carboxylic acids.
Reduction: Amines, aldehydes, and alcohols.
Substitution: Various substituted nitriles, amides, and esters.
Scientific Research Applications
(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can act as an electrophile, participating in various biochemical reactions. The compound’s unique structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile: Unique due to its combination of a cyclohexene ring, penten-ynen chain, and nitrile group.
(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile: Similar structure but with variations in the substituents on the cyclohexene ring or the penten-ynen chain.
(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile: Compounds with different functional groups, such as aldehydes or ketones, instead of the nitrile group.
Uniqueness: The uniqueness of (E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile lies in its specific combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the nitrile group, along with the conjugated alkyne and cyclohexene ring, allows for a wide range of chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
(E)-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-en-2-ynenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-12-8-7-10-14(2,3)13(12)9-5-4-6-11-15/h5,9H,7-8,10H2,1-3H3/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLSEAKCBXIBNM-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC#CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C#CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90421285 | |
Record name | (4E)-5-(2,6,6-Trimethylcyclohex-1-en-1-yl)pent-4-en-2-ynenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90421285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173214-57-8 | |
Record name | (4E)-5-(2,6,6-Trimethylcyclohex-1-en-1-yl)pent-4-en-2-ynenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90421285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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